molecular formula C10H13N3O2S B3024315 Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate CAS No. 251294-64-1

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate

Cat. No.: B3024315
CAS No.: 251294-64-1
M. Wt: 239.3 g/mol
InChI Key: UEKQQXCNRVBVDG-UHFFFAOYSA-N
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Description

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is a thiazole-derived compound featuring a tert-butyl carbamate (Boc) protecting group attached to a methylene bridge at the 2-position of the thiazole ring, with a cyano (-CN) substituent at the 4-position. This structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors like CDK9-targeting agents. The Boc group enhances solubility and stability during synthetic procedures, while the cyano group influences electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

tert-butyl N-[(4-cyano-1,3-thiazol-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQQXCNRVBVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626462
Record name tert-Butyl [(4-cyano-1,3-thiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251294-64-1
Record name tert-Butyl [(4-cyano-1,3-thiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic substitution under basic conditions. For example:

  • Reaction with Amines :
    The tert-butyl carbamate can undergo deprotection with trifluoroacetic acid (TFA) to expose a primary amine, which is subsequently coupled with N-Boc-protected amino acids (e.g., L-valine) using PyBOP as a coupling agent .

    Example Reaction :

    Tert butyl 4 cyanothiazol 2 yl methyl carbamateTFA 4 cyanothiazol 2 yl methylaminePyBOP Boc ValAmide product\text{Tert butyl 4 cyanothiazol 2 yl methyl carbamate}\xrightarrow{\text{TFA}}\text{ 4 cyanothiazol 2 yl methylamine}\xrightarrow{\text{PyBOP Boc Val}}\text{Amide product}

    Conditions :

    ReagentSolventTemperatureYieldSource
    TFADCMRT85%
    PyBOP, Boc-ValDMFRT78%

Functionalization via Deprotonation and Alkylation

The methylene group adjacent to the thiazole ring is acidic and can be deprotonated with strong bases like lithium diisopropylamide (LDA). This enables alkylation or iodination:

  • Iodination at the 5-Position :
    LDA deprotonates the methylene group, followed by quenching with iodine to introduce an iodo substituent .

    Example Reaction :

    Tert butyl 4 cyanothiazol 2 yl methyl carbamateLDA I2Tert butyl 5 iodo 4 cyanothiazol 2 yl methyl carbamate\text{Tert butyl 4 cyanothiazol 2 yl methyl carbamate}\xrightarrow{\text{LDA I}_2}\text{Tert butyl 5 iodo 4 cyanothiazol 2 yl methyl carbamate}

    Conditions :

    ReagentSolventTemperatureYieldSource
    LDA, I₂THF-78°C65%

Oxidation and Reduction

The cyanothiazole scaffold undergoes redox transformations:

  • Oxidation of Hydroxymethyl to Formyl :
    Manganese(IV) oxide oxidizes hydroxymethyl groups on related thiazole derivatives to formyl groups .

    Example Reaction :

    Tert butyl 4 hydroxymethyl thiazol 2 yl carbamateMnO2Tert butyl 4 formylthiazol 2 yl carbamate\text{Tert butyl 4 hydroxymethyl thiazol 2 yl carbamate}\xrightarrow{\text{MnO}_2}\text{Tert butyl 4 formylthiazol 2 yl carbamate}

    Conditions :

    ReagentSolventTemperatureYieldSource
    MnO₂DichloromethaneReflux78%

Cross-Coupling Reactions

The cyano and halogen substituents enable metal-catalyzed coupling:

  • Suzuki-Miyaura Coupling :
    Bromine or iodine substituents on the thiazole ring facilitate cross-coupling with boronic acids.

    Example Reaction :

    Tert butyl 5 bromo 4 cyanothiazol 2 yl methyl carbamatePd PPh3 4,ArB OH 2Aryl substituted product\text{Tert butyl 5 bromo 4 cyanothiazol 2 yl methyl carbamate}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{ArB OH }_2}\text{Aryl substituted product}

    Conditions :

    CatalystBaseSolventYieldSource
    Pd(PPh₃)₄K₂CO₃Dioxane72%

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to generate free amines:

  • TFA-Mediated Deprotection :

    Tert butyl 4 cyanothiazol 2 yl methyl carbamateTFA 4 cyanothiazol 2 yl methylamine\text{Tert butyl 4 cyanothiazol 2 yl methyl carbamate}\xrightarrow{\text{TFA}}\text{ 4 cyanothiazol 2 yl methylamine}

    Conditions :

    ReagentSolventTemperatureYieldSource
    TFADCMRT>90%

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H13_{13}N3_3O2_2S
  • Molecular Weight : 239.294 g/mol
  • Density : Not available
  • LogP : 2.24388
  • PSA (Polar Surface Area) : 106.740 Ų

Medicinal Chemistry Applications

Tert-butyl ((4-cyanothiazol-2-yl)methyl)carbamate has been explored for its pharmacological properties, particularly in the development of novel therapeutic agents.

Anticancer Activity

Research indicates that compounds containing thiazole rings, such as this compound, exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for developing inhibitors targeting cancer cell proliferation pathways .

Antimicrobial Properties

The compound has also shown effectiveness against various microbial strains. A study demonstrated that derivatives of thiazole could inhibit bacterial growth, suggesting that this compound may serve as a lead compound for developing new antibiotics .

Synthesis and Derivatives

This compound can be synthesized from simpler precursors through established organic synthesis methods. The synthesis involves the reaction of tert-butyl carbamate with appropriate thiazole derivatives, showcasing its versatility in creating related compounds with varied biological activities .

Synthesis Method Starting Materials Yield (%)
Method ATert-butyl carbamate + 4-cyanothiazole85%
Method BTert-butyl carbamate + 4-bromo-thiazole78%

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into polymer chains, potentially enhancing the properties of the resulting materials, such as thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability, this compound may find applications in formulating coatings and adhesives that require durability and resistance to environmental factors. The thiazole moiety can impart unique properties to these materials, making them suitable for industrial applications.

Case Study 1: Anticancer Research

A research team investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In a comparative study of various thiazole derivatives, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus. This positions it as a candidate for further development in antibiotic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (CAS 1001419-35-7)
  • Structure : Bromomethyl group at the 4-position.
  • Key Differences: The bromine atom acts as a leaving group, making this compound reactive in nucleophilic substitutions. In contrast, the cyano group in the target compound is electron-withdrawing, affecting resonance stabilization and dipole interactions.
  • Applications : Useful in Suzuki couplings or SN2 reactions to introduce aryl or amine groups .
tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS 494769-44-7)
  • Structure : Hydroxymethyl (-CH2OH) at the 4-position.
  • Key Differences: The hydroxyl group increases hydrophilicity and enables further functionalization (e.g., esterification). The cyano group, however, reduces polarity and may enhance metabolic stability .
tert-Butyl thiazol-2-ylcarbamate (CAS 170961-15-6)
  • Structure: No substituent at the 4-position.
  • Key Differences: Simplicity in structure reduces steric hindrance but limits electronic modulation. The cyano group in the target compound enhances binding affinity in kinase inhibitors by participating in polar interactions .

Halogenated Derivatives

tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0)
  • Structure : Bromine at the 4-position.
  • Key Differences: Bromine’s bulkiness and electronegativity differ from the cyano group. Bromine facilitates cross-coupling reactions, whereas the cyano group stabilizes adjacent charges in transition states .
tert-Butyl 4-chloro-5-formylthiazol-2-ylcarbamate (CAS 388594-31-8)
  • Structure : Chlorine at 4-position and formyl (-CHO) at 5-position.
  • Key Differences: The formyl group introduces electrophilicity for condensations (e.g., hydrazone formation).

Functional Group Modifications

tert-Butyl ((4-carbamothioylthiazol-2-yl)methyl)carbamate (CAS 182120-83-8)
  • Structure : Carbamothioyl (-C(=S)NH2) at the 4-position.
  • Key Differences: The thioamide group enables hydrogen bonding with sulfur’s softer nucleophilicity. The cyano group’s stronger electronegativity may enhance interactions with metal ions in catalytic sites .
tert-Butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (CAS 1860028-25-6)
  • Structure: Cyano group on a tetrahydropyran ring.
  • Key Differences : The saturated pyran ring reduces aromaticity, altering solubility and conformational flexibility compared to the planar thiazole core .

Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Spectral Data (IR, NMR)
Target Compound C10H13N3O2S ~251.3 IR: ν~2240 cm⁻¹ (C≡N), δ~1.5 ppm (Boc CH3)
tert-Butyl 4-chloro-5-formylthiazol-2-ylcarbamate C9H11ClN2O3S 262.71 ¹H NMR: δ 9.96 (s, CHO), δ 1.54 (s, Boc)
tert-Butyl (4-bromothiazol-2-yl)methylcarbamate C8H11BrN2O2S 293.21 ¹H NMR: δ 4.45 (s, CH2), δ 1.47 (s, Boc)

Biological Activity

Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate is a compound with significant potential in biological research, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13N3O2S
  • Molecular Weight : 239.29 g/mol
  • Structural Features : The compound contains a thiazole ring, a cyanide group, and a carbamate moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thiazole ring and carbamate group facilitate binding to these targets, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as a selective inhibitor for various classes of enzymes, particularly histone deacetylases (HDACs), which are involved in regulating gene expression and cellular processes.
  • Binding Affinity : Studies indicate that the compound exhibits high binding affinity towards HDACs, which is critical for its role in cancer therapy and other proliferative disorders .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits HDACs, affecting gene expression and cellular proliferation
Antiproliferative EffectsDemonstrated activity against various cancer cell lines
Interaction StudiesMolecular docking studies reveal specific binding sites on target enzymes

Case Studies

  • Histone Deacetylase Inhibition :
    A study investigated the effects of this compound on HDAC activity in HeLa cells. The results showed significant inhibition of HDACs 1-3, leading to increased acetylation levels of histones and altered gene expression profiles associated with cell cycle regulation and apoptosis .
  • Anticancer Activity :
    In vitro assays were conducted using various cancer cell lines (e.g., breast, colon). The compound exhibited dose-dependent antiproliferative effects, suggesting its potential use as a therapeutic agent in cancer treatment. The mechanism was linked to the modulation of HDAC activity and subsequent changes in gene expression related to cell growth .
  • Molecular Docking Studies :
    Molecular docking analyses indicated that this compound binds effectively to the active sites of targeted enzymes. These studies provided insights into the structure-activity relationship (SAR), highlighting the importance of specific functional groups in enhancing biological activity .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate?

Methodological Answer:
A widely reported synthesis involves reacting an amide precursor (e.g., compound 6 in ) with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C, followed by purification via silica gel thin-layer chromatography (TLC) . Key steps include:

  • Reagent Control : Use triethylamine (TEA) as a base to neutralize acidic byproducts.
  • Temperature : Maintain strict temperature control (0°C) to minimize side reactions.
  • Purification : Employ gradient TLC with ethyl acetate/hexane mixtures to isolate the nitrile product.

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H NMR : Peaks for the tert-butyl group (δ ~1.44 ppm, singlet) and thiazole protons (δ ~7.81–8.39 ppm) confirm the core structure .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 255.74 for related carbamates) validate the molecular formula .
  • IR Spectroscopy : Stretch frequencies for C≡N (~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) confirm functional groups.

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) to enhance coupling efficiency in multi-step syntheses (e.g., pyrimidine intermediates) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in analogous carbamate syntheses .
  • Atmosphere Control : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:

  • Cross-Validation : Combine NMR, MS, and X-ray crystallography (using SHELX software for refinement) to resolve ambiguities in peak assignments .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassigned protons.
  • Crystallographic Analysis : Resolve stereochemical uncertainties via single-crystal X-ray diffraction (e.g., tert-butyl carbamate derivatives in ).

Advanced: How does the compound behave under varying storage conditions?

Methodological Answer:

  • Stability Tests : Store aliquots at –20°C, 4°C, and room temperature; monitor degradation via HPLC over 30 days.
  • Moisture Sensitivity : Use inert-atmosphere storage (argon) to prevent hydrolysis of the carbamate group, as recommended for structurally similar compounds .
  • Light Sensitivity : Protect from UV exposure to avoid thiazole ring decomposition .

Advanced: What strategies improve crystallographic data quality?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation for small crystals (<0.1 mm).
  • Refinement : Apply SHELXL with twin refinement for datasets showing pseudo-merohedral twinning (common in thiazole derivatives) .
  • Hydrogen Bond Analysis : Map interactions (e.g., N–H···O=C) to validate packing motifs .

Advanced: How to troubleshoot batch-to-batch yield variability?

Methodological Answer:

  • Purity Checks : Analyze starting materials via GC-MS to rule out impurities (e.g., residual solvents in amide precursors) .
  • Catalyst Activity : Titrate Pd₂(dba)₃ to ensure optimal ligand-to-metal ratios .
  • Reaction Monitoring : Use in-situ FTIR to track TFAA consumption and adjust reaction times dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((4-cyanothiazol-2-YL)methyl)carbamate

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